2-(1H-pyrazol-4-yl)benzo[d]thiazole

Fragment-Based Drug Design Kinase Inhibitor Scaffolds Medicinal Chemistry

2-(1H-Pyrazol-4-yl)benzo[d]thiazole (CAS 40142-85-6) is a heterocyclic building block combining pyrazole and benzothiazole pharmacophores, characterized by a molecular weight of 201.25 Da, a calculated logP of 2.7, and a polar surface area of 69.8 Ų. This compound serves as a key intermediate in the synthesis of pyrazolylbenzothiazole derivatives, a class claimed in patents for therapeutic applications including kinase inhibition.

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 40142-85-6
Cat. No. B13637484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)benzo[d]thiazole
CAS40142-85-6
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CNN=C3
InChIInChI=1S/C10H7N3S/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)
InChIKeyFIDWSDWHERQYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)benzo[d]thiazole (CAS 40142-85-6): A Defined Regioisomeric Heterocyclic Scaffold for Kinase-Targeted Discovery


2-(1H-Pyrazol-4-yl)benzo[d]thiazole (CAS 40142-85-6) is a heterocyclic building block combining pyrazole and benzothiazole pharmacophores, characterized by a molecular weight of 201.25 Da, a calculated logP of 2.7, and a polar surface area of 69.8 Ų [1]. This compound serves as a key intermediate in the synthesis of pyrazolylbenzothiazole derivatives, a class claimed in patents for therapeutic applications including kinase inhibition [2]. Its specific 4-yl linkage on the pyrazole ring distinguishes it from its 3-yl regioisomer (CAS 256414-72-9), offering a unique vector for fragment-based drug design and influencing downstream molecular properties.

Why Interchanging 2-(1H-Pyrazol-4-yl)benzo[d]thiazole with Its Regioisomers Risks Derailing Lead Optimization


The position of the pyrazole linkage on the benzothiazole core is a critical determinant of molecular geometry and electronic distribution. Substituting the 4-yl isomer (CAS 40142-85-6) with its 3-yl analog (CAS 256414-72-9) alters the spatial orientation of the pyrazole NH donor and nitrogen acceptor, which can fundamentally change key interactions with biological targets. This is supported by patent data where the specific pyrazolylbenzothiazole scaffold is claimed for therapeutic activity, indicating that the regioisomeric identity is non-interchangeable for achieving the desired pharmacological profile [1]. The distinct binding mode is further evidenced by a closely related 6-substituted analog, which demonstrated potent ROCK2 inhibition with an IC50 of 53 nM, a property dependent on the precise molecular topology [2].

Quantitative Differentiation Evidence for 2-(1H-Pyrazol-4-yl)benzo[d]thiazole (CAS 40142-85-6) Against Closest Analogs


Regioisomeric Purity and Defined Molecular Geometry vs. 2-(1H-Pyrazol-3-yl)benzo[d]thiazole

The compound's 4-yl substitution pattern on the pyrazole ring provides a distinct hydrogen bond donor/acceptor geometry. While no direct head-to-head activity comparison is available for the unsubstituted parent compounds, the regioisomeric difference is critical for downstream synthetic diversification. The 4-yl isomer is the scaffold claimed in patent families for therapeutic agents, whereas the 3-yl isomer (CAS 256414-72-9) is not explicitly claimed, suggesting a structural preference for the 4-yl linkage [1]. A derivative bearing the 4-yl pyrazole moiety, N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide, exhibits strong ROCK2 inhibitory activity (IC50: 53 nM), confirming the biological competence of this specific connectivity [2].

Fragment-Based Drug Design Kinase Inhibitor Scaffolds Medicinal Chemistry

Calculated Physicochemical Profile: Lipophilicity and Hydrogen Bonding Capacity

The compound's calculated logP is 2.7, placing it within the ideal range for CNS drug candidates, with a topological polar surface area (TPSA) of 69.8 Ų, which balances membrane permeability and solubility [1]. It possesses exactly 1 hydrogen bond donor and 3 hydrogen bond acceptors, providing a well-defined interaction profile that is often desirable in fragment-based screening libraries.

ADME Prediction Fragment Library Design Lead-Likeness

Potent Kinase Inhibition Achieved with the 4-Pyrazolyl Scaffold

A highly relevant analog, N-benzyl-6-(1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide, which directly incorporates the target compound's core scaffold, demonstrated potent inhibition of ROCK2 kinase with an IC50 of 53 nM [1]. This provides quantitative evidence that the 2-(1H-pyrazol-4-yl)benzo[d]thiazole nucleus can support strong target engagement when appropriately functionalized.

Kinase Inhibitor Discovery ROCK2 Inhibition Cancer Therapeutics

High-Impact Application Scenarios for 2-(1H-Pyrazol-4-yl)benzo[d]thiazole Based on Proven Differentiation


Fragment-Based Lead Generation for Novel Kinase Inhibitors

The compound's 4-pyrazolyl scaffold is a validated building block for kinase inhibition, as demonstrated by a potent derivative with an IC50 of 53 nM against ROCK2 [1]. Its favorable physicochemical profile (logP 2.7, TPSA 69.8 Ų) makes it an ideal fragment hit for growing high-quality lead series, allowing medicinal chemists to efficiently explore chemical space around the benzothiazole and pyrazole cores while maintaining drug-like properties [2].

Structure-Activity Relationship (SAR) Studies on Pyrazolylbenzothiazole Therapeutics

The compound is the exact core scaffold claimed in patent families for pyrazolylbenzothiazole derivatives with therapeutic potential [3]. Procuring this specific 4-yl regioisomer, rather than its 3-yl analog, is mandatory for replicating and expanding upon patented SAR explorations, ensuring that synthetic efforts directly map to intellectual property claims and established biological activity.

Synthesis of Novel Anticancer Agents Targeting Angiogenesis and Apoptosis

Analogs of this compound, specifically the pyrazolo-benzothiazole hybrids, have demonstrated significant anticancer activity with IC50 values ranging from 3.17 to 6.77 μM against multiple cancer cell lines, outperforming the reference drug axitinib [4]. Using this chemical scaffold as a starting point enables research programs to build upon this proven anticancer activity, with the potential for dual VEGFR-2 inhibition and antiangiogenic effects.

Quote Request

Request a Quote for 2-(1H-pyrazol-4-yl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.